Magnesium bromide (MgBr2)

Descripción general

Descripción

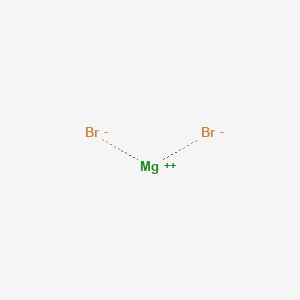

Magnesium bromide is an inorganic compound with the chemical formula MgBr2. It is composed of one magnesium atom and two bromine atoms. This compound is typically found as a white crystalline solid that is highly soluble in water. Magnesium bromide is known for its use in organic synthesis and as a sedative in medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium bromide can be synthesized through several methods:

Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate is treated with hydrobromic acid to produce magnesium bromide and water or carbon dioxide, respectively

Industrial Production Methods:

Direct Reaction: Magnesium metal reacts directly with bromine gas under controlled conditions, as the reaction is highly exothermic. [ \text{Mg} + \text{Br}_2 \rightarrow \text{MgBr}_2 ]

Types of Reactions:

Lewis Acid Catalysis: Magnesium bromide acts as a Lewis acid catalyst in various organic synthesis reactions, such as the aldol reaction.

Substitution Reactions: It can undergo substitution reactions where it reacts with other halides to form different magnesium halides.

Common Reagents and Conditions:

Hydrobromic Acid: Used in the synthesis of magnesium bromide from magnesium oxide or carbonate.

Bromine Gas: Used in the direct reaction with magnesium metal.

Major Products:

Magnesium Chloride: Formed when magnesium bromide reacts with chlorine. [ \text{MgBr}_2 + \text{Cl}_2 \rightarrow \text{MgCl}_2 + \text{Br}_2 ]

Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

Magnesium bromide is widely recognized for its role as a catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it essential in synthetic chemistry.

Key Catalytic Reactions:

- Synthesis of Dihydropyrimidinones: Magnesium bromide catalyzes the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, which are important intermediates in pharmaceuticals .

- Grignard Reagent Preparation: It serves as a source of bromide ions for the preparation of Grignard reagents, crucial for synthesizing alcohols, acids, and hydrocarbons .

- Acylation and Benzoylation: The compound is effective in the acetylation and benzoylation of primary and secondary alcohols using acid anhydrides .

- Hydrogenation Reactions: Magnesium bromide has been used in heterogeneous hydrogenation processes, enhancing selectivity and yield .

Case Study: Synthesis of Ethyl Magnesium Bromide

A study demonstrated the preparation of ethyl magnesium bromide, which was utilized for the regiospecific analysis of triacylglycerols. The synthesis involved reacting magnesium turnings with bromoethane, yielding a reagent that facilitated the analysis of lipid structures .

Electrolyte Applications in Battery Technology

Magnesium bromide is gaining attention in energy storage systems, particularly in magnesium batteries. Its ionic properties make it suitable for use as an electrolyte.

Ionic Conductivity Studies:

- Research indicates that magnesium bromide combined with dimethyl sulfoxide (DMSO) forms a nonaqueous liquid electrolyte with high ionic conductivity (10^-2 S/cm at ambient temperature) when prepared via the 'Solvent-in-Salt' method .

- The electrolyte shows promising cycling performance in prototype cells using magnesium anodes and graphite cathodes, indicating its potential for future battery technologies .

Safety and Handling Considerations

While magnesium bromide is valuable for various applications, it must be handled with care due to its potential irritant properties. Proper personal protective equipment (PPE) such as gloves and goggles is recommended to minimize exposure risks .

Comparative Data Table: Applications of MgBr2

Mecanismo De Acción

Magnesium bromide exerts its effects primarily through its role as a Lewis acid. In organic synthesis, it facilitates reactions by accepting electron pairs from other molecules, thereby stabilizing reaction intermediates . In medicine, its sedative and anticonvulsant properties are attributed to its ability to depress the central nervous system .

Comparación Con Compuestos Similares

- Magnesium Chloride (MgCl2)

- Magnesium Iodide (MgI2)

- Magnesium Fluoride (MgF2)

Comparison:

- Magnesium Chloride: Similar to magnesium bromide, magnesium chloride is also highly soluble in water and used in various industrial applications. magnesium bromide is more commonly used as a sedative .

- Magnesium Iodide: Both compounds are used in organic synthesis, but magnesium iodide is less commonly used due to its higher cost .

- Magnesium Fluoride: Unlike magnesium bromide, magnesium fluoride is primarily used in optical applications due to its transparency to ultraviolet light .

Magnesium bromide stands out due to its unique combination of properties, making it valuable in both organic synthesis and medical applications.

Actividad Biológica

Magnesium bromide (MgBr2) is an inorganic compound that has garnered interest in various biological applications due to its unique properties. This article explores the biological activity of MgBr2, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.

MgBr2 is a salt formed from magnesium and bromine, typically existing as a white crystalline solid. It is highly soluble in water, which facilitates its interaction with biological systems. The biological activity of MgBr2 can be attributed to the presence of magnesium ions (), which play crucial roles in numerous enzymatic reactions and cellular functions.

- Cell Signaling : Magnesium ions are vital for various signaling pathways, influencing muscle contraction, nerve transmission, and energy metabolism.

- Stabilization of Nucleic Acids : MgBr2 enhances the stability of RNA and DNA structures, which is critical during processes such as transcription and replication.

- Antimicrobial Activity : Preliminary studies suggest that MgBr2 exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria.

Antimicrobial Properties

Research indicates that MgBr2 may possess antibacterial activity. A study demonstrated that magnesium-based compounds can penetrate bacterial cell walls, leading to cell death. This effect was noted particularly with smaller nanoparticles of magnesium oxide derived from magnesium salts .

Cytotoxic Effects

The cytotoxicity of MgBr2 has been evaluated using various cell lines. For instance, an MTT assay was employed to assess cell viability in hepatoma (Hepa-1c1c7) and fibroblast (L929) cells exposed to MgBr2. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study investigated the antibacterial effects of MgBr2 against Gram-positive and Gram-negative bacteria. The results showed that higher concentrations of MgBr2 significantly reduced bacterial viability, suggesting its potential use as an antibacterial agent in clinical settings .

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer therapy, MgBr2 was tested for its cytotoxic effects on human cancer cell lines. The research found that MgBr2 treatment led to a significant decrease in cell proliferation rates, indicating its potential utility in cancer treatment protocols .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

magnesium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCKOJUMXQWKQG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064865 | |

| Record name | Magnesium bromide (MgBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-48-2 | |

| Record name | Magnesium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bromide (MgBr2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium bromide (MgBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.